molecular formula C12H10N4O B12749751 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- CAS No. 89660-04-8

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)-

Cat. No.: B12749751
CAS No.: 89660-04-8
M. Wt: 226.23 g/mol
InChI Key: SBNSPEVRIMYHNO-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- is a heterocyclic compound that belongs to the benzimidazole family This compound is characterized by a fused ring system consisting of a benzene ring and an imidazole ring, with additional functional groups that contribute to its unique chemical properties

Preparation Methods

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This process typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas . Another approach involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and C–O bond cleavage . Industrial production methods often require precisely controlled reaction conditions, high temperatures, and long reaction times to ensure high yields and purity of the final product.

Chemical Reactions Analysis

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that enhance the compound’s properties for specific applications.

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- involves its interaction with specific molecular targets and pathways. For instance, as a histamine H3-receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the central nervous system . As an inhibitor of tubulin polymerization, it binds to tubulin and prevents its assembly into microtubules, disrupting cellular processes such as mitosis . These interactions highlight the compound’s potential therapeutic applications.

Comparison with Similar Compounds

2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- can be compared with other benzimidazole derivatives, such as 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- and 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine . While these compounds share a similar core structure, their functional groups and substituents confer different chemical properties and applications. For example, 5-amino-1,3-dihydro-2H-benzimidazol-2-one has been studied for its potential as a high-energy material, whereas 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)phenyl)dimethylamine is used as an electron donor molecule for n-type doping . The unique combination of functional groups in 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-3-(3-pyridazinyl)- makes it particularly versatile for various scientific and industrial applications.

Properties

CAS No.

89660-04-8

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

1-methyl-3-pyridazin-3-ylbenzimidazol-2-one

InChI

InChI=1S/C12H10N4O/c1-15-9-5-2-3-6-10(9)16(12(15)17)11-7-4-8-13-14-11/h2-8H,1H3

InChI Key

SBNSPEVRIMYHNO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3=NN=CC=C3

Origin of Product

United States

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